molecular formula C18H26N4O2 B3961167 N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide

Cat. No. B3961167
M. Wt: 330.4 g/mol
InChI Key: NINCCBHTRAKDPP-UHFFFAOYSA-N
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Description

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as EBI-005, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide acts as a selective inhibitor of the protein tyrosine phosphatase non-receptor type 22 (PTPN22), which is involved in the regulation of T cell activation and cytokine production. By inhibiting PTPN22, this compound can reduce the activation of T cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, atopic dermatitis, and dry eye disease. This compound has also been shown to have a good safety profile in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is its selectivity for PTPN22, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its effectiveness in some applications. Additionally, this compound has only been studied in preclinical and early-stage clinical trials, and further research is needed to determine its safety and efficacy in larger clinical trials.

Future Directions

Future research on N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide could focus on its potential applications in other autoimmune and inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could investigate the optimal dosing and administration of this compound, as well as its potential combination with other therapies. Finally, additional preclinical and clinical studies could provide more information on the safety and efficacy of this compound in various patient populations.

Scientific Research Applications

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been studied for its potential therapeutic applications in various diseases, including psoriasis, atopic dermatitis, and dry eye disease. In preclinical studies, this compound has been shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines, which are key mediators of inflammation in these diseases.

properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-3-(oxazinan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-2-22-16-8-4-3-7-15(16)20-17(22)9-11-19-18(23)10-13-21-12-5-6-14-24-21/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINCCBHTRAKDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)CCN3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
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N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
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N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
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N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
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N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
Reactant of Route 6
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N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide

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